2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one is a pyrimidine derivative characterized by the presence of an ethoxy group, a methyl group, and a nitro group. This compound belongs to the class of nitropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one is , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound can be synthesized through various chemical reactions involving pyrimidine derivatives and nitro compounds. Its synthesis often involves multi-step processes that yield intermediate products before arriving at the final compound.
2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one can be classified as:
The synthesis of 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one typically involves several key steps:
The technical details of these methods include controlling reaction temperatures and times to optimize yields, as well as using solvents that facilitate the reaction without leading to unwanted side products .
The molecular structure of 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one can be described as follows:
2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one primarily revolves around its interactions with biological targets:
Data from studies indicate that compounds with similar structures exhibit significant biological activity, suggesting potential therapeutic applications .
Characterization through spectroscopic methods reveals functional groups characteristic of nitropyrimidines, confirming its identity and purity .
2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one has several scientific uses:
The incorporation of nitro groups into pyrimidine frameworks profoundly expands their utility in drug discovery through multiple mechanisms. The 5-nitro substituent specifically enhances electrophilic character at adjacent positions (C4 and C6), facilitating nucleophilic displacement reactions that enable rapid diversification into complex molecular architectures. This reactivity is exploited in constructing fused polycyclic systems like pyridopyrimidines and thienopyrimidines—structures prevalent in kinase inhibitors and antimicrobial agents. For example, polyhalonitrobutadienes serve as precursors to pharmacologically active pyrimidines via nucleophilic substitution cascades, generating libraries with documented antibacterial activity against Staphylococcus aureus [5]. The electron-deficient nature of 5-nitropyrimidines promotes stacking interactions within ATP-binding pockets of kinases, explaining their prominence in compounds targeting oncogenic signaling pathways.
Table 1: Therapeutic Applications of Nitropyrimidine Scaffolds in Clinical Candidates
Compound Class | Biological Target | Therapeutic Area | Nitro Group Role |
---|---|---|---|
Pyrimido[5,4-b]diazepinones | DCLK1/2 Kinase | Pancreatic Cancer | Enhances hinge region binding affinity |
2,4-Pyrimidinediamines | Syk Kinase | Autoimmune Disorders | Electron withdrawal optimizes π-stacking |
Benzimidazolines | Caseinolytic Protease | Herbicide Development | Facilitates precursor functionalization |
5-Nitrothienopyrimidines | Undefined | Antibacterial | Increases membrane permeability |
Beyond direct target engagement, the nitro group serves as a biotransformation trigger in prodrug strategies. Reduction to hydroxylamine or amine derivatives by nitroreductases in hypoxic tumor microenvironments or pathogenic bacteria enables selective drug activation—a property leveraged in hypoxia-targeting anticancer agents and antibacterial prodrugs. The synthetic versatility of 5-nitropyrimidine intermediates is further demonstrated in JAK kinase inhibitors, where the nitro group acts as a synthetic handle for introducing amine-containing side chains via reduction or displacement. Patent literature details compositions containing 5-nitropyrimidine cores that effectively inhibit JAK pathway signaling, validating their therapeutic relevance in inflammatory diseases [3]. Additionally, fused systems like pyrazolo[3,4-d]pyrimidines synthesized from 5-nitro precursors exhibit antitumor properties, underscoring the scaffold's adaptability in generating bioactive molecules across target classes [4] [7].
The bioactivity of 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one derives from synergistic electronic and steric contributions of its substituents. The 5-nitro group imposes strong electron withdrawal (-I and -R effects), reducing the pKa of the N3-H proton in the 4(3H)-one tautomer and enhancing hydrogen bond donor capacity. This increased acidity promotes stronger interactions with basic residues in enzymatic active sites. X-ray crystallographic studies of analogous EGFR inhibitors reveal that 5-nitro substitution stabilizes a planar ring conformation conducive to insertion into hydrophobic kinase pockets, while the group's dipole moment complements the electrostatic environment of the binding cleft [6]. Quantum mechanical calculations indicate the nitro group elevates the LUMO energy, facilitating charge-transfer interactions with electron-rich protein residues—a critical feature observed in DCLK1 inhibitors containing nitropyrimidine components [7].
Table 2: Electronic and Steric Effects of Pyrimidine Substituents
Substituent | Electronic Effect | Steric Contribution | Biological Impact |
---|---|---|---|
5-NO₂ | Strong σ/π-electron withdrawal | Minimal steric bulk | Enhances H-bond acceptor strength at O2N; facilitates π-stacking |
6-CH₃ | Weak electron donation (+I) | Moderate steric shielding | Blocks metabolism at C6; induces hydrophobic packing |
4-Ethoxy | Moderate electron donation (+R) | Conformational flexibility | Solubility enhancement; H-bond acceptor capability |
The ethoxy group at C4 provides contrasting electron-donating resonance (+R) that mitigates the ring's electron deficiency, balancing solubility and target affinity. Ethoxy's larger size compared to methoxy reduces metabolic lability while maintaining favorable lipophilicity profiles (clogP reduction ~0.5 versus methoxy). In kinase inhibitors, the ethoxy oxygen serves as a hydrogen bond acceptor with backbone amide protons in the hinge region, as evidenced in pyrimidine-based EGFR inhibitors where ethoxy substitution improved selectivity over related kinases [6]. Concurrently, the 6-methyl group contributes hydrophobic bulk that fills adjacent lipophilic pockets in target proteins—validated by SAR studies showing >10-fold potency drops upon methyl-to-hydrogen substitution in pyridopyrimidine DCLK1 inhibitors [7]. This methyl group also sterically hinders nucleophilic attack at C6, enhancing metabolic stability compared to unsubstituted analogs.
Synthetic routes to such derivatives often exploit the C4-chloro leaving group in precursors like 2,4-dichloro-6-methyl-5-nitropyrimidine (CAS 13162-26-0). Displacement with sodium ethoxide proceeds regioselectively at C4 due to greater electrophilicity induced by the 5-nitro group, yielding the ethoxy derivative under mild conditions [8] [10]. Computational models indicate the ethoxy group adopts a pseudo-axial orientation to minimize steric clash with the 5-nitro group, positioning it optimally for protein interactions. This conformational preference distinguishes ethoxy from bulkier alkoxy substituents that may induce unfavorable torsional strain, explaining its frequent emergence as optimal in medicinal chemistry optimizations of nitropyrimidine leads [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1